molecular formula C16H34N7NaO14S3 B1263445 Cefminox sodium hydrate CAS No. 88641-36-5

Cefminox sodium hydrate

Cat. No.: B1263445
CAS No.: 88641-36-5
M. Wt: 667.7 g/mol
InChI Key: QCIJKKRQPRMHOX-IJARWDBPSA-M
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Description

Cefminox sodium hydrate is a second-generation cephalosporin antibiotic. It is particularly effective against Gram-negative and anaerobic bacteria. This compound is approved for use in Japan and is known for its broad-spectrum bactericidal activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of cefminox sodium hydrate involves the condensation reaction of 7 beta-bromoacetamide-7 alpha-methoxy-3-(1-methyl-1H-5-tetrazyl)sulfur methyl-3-cephem-4-carboxylic acid with D-cysteine hydrochloride. This reaction is carried out in water with the pH adjusted to 6.0-7.0 using sodium bicarbonate. The reaction products are then purified using a nonpolar macroporous resin X5 chromatography column, followed by recrystallization in ethanol-aqueous solution or anhydrous alcohol .

Industrial Production Methods: For industrial production, the process involves dispersing the compound in a specific organic solvent, adding sodium methoxide, and then replacing the solvent with ethyl acetate. The condensation reaction is carried out, and the anhydrous cefminox sodium is transformed into cefminox sodium heptahydrate crystal in the presence of water .

Chemical Reactions Analysis

Types of Reactions: Cefminox sodium hydrate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

Cefminox sodium hydrate has a wide range of scientific research applications:

Mechanism of Action

Cefminox sodium hydrate exerts its effects by binding to penicillin-binding proteins (PBPs) in bacterial cell walls. These PBPs are enzymes involved in the final stages of peptidoglycan synthesis. By inhibiting these enzymes, this compound prevents the formation of cross-links between peptidoglycan chains, leading to a weakened cell wall structure. This makes the bacterium susceptible to osmotic pressure, ultimately causing cell lysis and death .

Comparison with Similar Compounds

    Cefotetan: Another second-generation cephalosporin with similar antibacterial activity.

    Cefoxitin: Known for its effectiveness against anaerobic bacteria.

    Cefmetazole: Similar in structure and function but with different pharmacokinetic properties.

Uniqueness: Cefminox sodium hydrate is unique due to its stability against beta-lactamase enzymes, which are produced by some bacteria to inactivate beta-lactam antibiotics. This stability enhances its effectiveness against beta-lactamase-producing bacterial strains, broadening its spectrum of activity .

Properties

IUPAC Name

sodium;(6R,7S)-7-[[2-(2-amino-2-carboxyethyl)sulfanylacetyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;heptahydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N7O7S3.Na.7H2O/c1-22-15(19-20-21-22)33-4-7-3-32-14-16(30-2,13(29)23(14)10(7)12(27)28)18-9(24)6-31-5-8(17)11(25)26;;;;;;;;/h8,14H,3-6,17H2,1-2H3,(H,18,24)(H,25,26)(H,27,28);;7*1H2/q;+1;;;;;;;/p-1/t8?,14-,16+;;;;;;;;/m1......../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCIJKKRQPRMHOX-IJARWDBPSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)(NC(=O)CSCC(C(=O)O)N)OC)SC2)C(=O)[O-].O.O.O.O.O.O.O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=NN=N1)SCC2=C(N3[C@@H]([C@@](C3=O)(NC(=O)CSCC(C(=O)O)N)OC)SC2)C(=O)[O-].O.O.O.O.O.O.O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H34N7NaO14S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20647835
Record name Sodium (6R,7S)-7-{2-[(2-amino-2-carboxyethyl)sulfanyl]acetamido}-7-methoxy-3-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate--water (1/1/7)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20647835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

667.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88641-36-5
Record name Sodium (6R,7S)-7-{2-[(2-amino-2-carboxyethyl)sulfanyl]acetamido}-7-methoxy-3-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate--water (1/1/7)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20647835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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